molecular formula C13H16BrN3 B7871708 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole

5-bromo-3-(piperazin-1-ylmethyl)-1H-indole

Cat. No.: B7871708
M. Wt: 294.19 g/mol
InChI Key: CUOXNZHHOUBOGC-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Pharmacophores in Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold". nih.govnih.gov This designation stems from its prevalence in a vast array of natural products and synthetic drugs exhibiting a wide spectrum of biological activities. nih.govnih.gov The indole ring system is a key structural component in essential biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, allows it to bind to a diverse range of biological targets. nih.govnih.gov Consequently, indole derivatives have been successfully developed as anticancer, antiviral, anti-inflammatory, and antihypertensive agents, among others. nih.gov

Significance of Piperazine (B1678402) Moieties in Pharmaceutical Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another pharmacologically significant moiety. nih.gov Its incorporation into drug candidates is a common strategy to modulate physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for favorable pharmacokinetics. nih.gov The basic nature of the piperazine nitrogens allows for salt formation, enhancing bioavailability. Furthermore, the piperazine ring can serve as a versatile linker or a scaffold for introducing additional pharmacophoric groups, enabling the fine-tuning of a molecule's interaction with its biological target. nih.gov Piperazine derivatives are found in numerous approved drugs with applications as antipsychotics, antidepressants, and antihistamines.

Rationale for Dedicated Academic Research on 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole

The dedicated academic research on This compound and its close analogs is driven by several key factors. The hybridization of the indole and piperazine scaffolds offers the potential for synergistic or novel pharmacological activities. The bromine atom at the 5-position of the indole ring is of particular interest as halogenation is a common strategy in medicinal chemistry to enhance binding affinity, modulate metabolic stability, and improve selectivity for a target. beilstein-archives.org The bromination of certain natural compounds, for instance, has been associated with increased biological activity. beilstein-archives.org

This specific compound has been identified as a key intermediate in the synthesis of more complex molecules, including potential drug candidates. For example, structurally similar compounds like (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole are crucial intermediates in the synthesis of eletriptan, a medication used to treat migraines. innospk.comgoogle.com The synthesis of such intermediates is a critical area of process chemistry research, aiming for more efficient and scalable routes. researchgate.net

The 3-(piperazin-1-ylmethyl)-1H-indole core is a recognized pharmacophore that has been explored for its interaction with various receptors, notably serotonin (5-HT) receptors. The development of antagonists for specific 5-HT receptor subtypes, such as 5-HT6, is a promising avenue for the treatment of cognitive disorders like Alzheimer's disease. Research into derivatives of this core structure aims to optimize potency, selectivity, and pharmacokinetic profiles.

Overview of Research Trajectories for Indole-Piperazine Hybrid Systems

The research trajectories for indole-piperazine hybrid systems are diverse and continue to expand. A significant area of investigation is in the field of oncology. Hybrid molecules incorporating these two moieties have been designed and evaluated as inhibitors of various targets, including histone deacetylases (HDACs), which are implicated in cancer development.

Another major research avenue is the development of central nervous system (CNS) active agents. The structural similarity of the indole nucleus to serotonin has made indole-piperazine hybrids attractive candidates for targeting 5-HT receptors. This has led to the discovery of potent and selective antagonists for various 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and cognitive decline. nih.gov For instance, a series of 3-substituted 1-[4-(2-indol-3-ylethyl)piperazinyl]ureas were synthesized and evaluated for their antihypertensive activity. nih.gov

Furthermore, the versatility of the indole-piperazine scaffold has led to its exploration in other therapeutic areas, including as antibacterial and antiviral agents. The ability to readily modify both the indole and piperazine rings allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new biological activities. The structure-activity relationship (SAR) studies of these hybrids are crucial for identifying the key structural features responsible for their therapeutic effects. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-(piperazin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOXNZHHOUBOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Piperazin 1 Ylmethyl 1h Indole and Analogues

Retrosynthetic Analysis of the Core 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. airitilibrary.com For this compound, the analysis identifies two primary disconnections.

The most logical initial disconnection is at the C3-methylene bond, which points to a Mannich reaction as the final synthetic step. libretexts.orgchemtube3d.com This disconnection breaks the molecule into three components: 5-bromoindole (B119039), formaldehyde (B43269), and piperazine (B1678402).

A further disconnection targets the carbon-bromine bond on the indole (B1671886) ring. This suggests two potential pathways for obtaining the 5-bromoindole intermediate:

Direct bromination of an indole precursor.

Beginning the synthesis with an already brominated starting material, such as a substituted bromoaniline, and then constructing the indole ring.

This analysis outlines a convergent synthesis where the brominated indole and piperazine can be prepared separately and then combined in a final, efficient step.

Retrosynthetic analysis of this compound

Precursor Synthesis and Functionalization Strategies

The success of the total synthesis relies on the efficient preparation of the key building blocks.

A crucial intermediate for many indole-based compounds is the C3-carboxaldehyde derivative. The synthesis of 5-bromo-1H-indole-3-carboxaldehyde is a prime example of building the indole scaffold from a simpler, pre-functionalized precursor. A common method is the Vilsmeier-Haack reaction. google.com

In a documented procedure, 4-bromo-2-methyl-aniline serves as the starting material. It is treated with a Vilsmeier reagent, prepared from dimethylformamide (DMF), to yield the desired 5-bromo-1H-indole-3-carbaldehyde. google.com This intermediate, with a melting point of 204-205 °C, can then be used in subsequent reactions. google.comsigmaaldrich.com

Interactive Data Table: Synthesis of 5-bromo-1H-indole-3-carbaldehyde Below are the details of a typical synthesis. google.com

ParameterValue
Starting Material4-bromo-2-methyl-aniline
ReagentVilsmeier Reagent (from DMF)
Reaction Temperature90 °C
Reaction Time9 hours
Product5-bromo-1H-indole-3-carbaldehyde
Yield91%
Melting Point204-205 °C

The placement of the bromine atom at the C-5 position of the indole ring is a key functionalization step. This can be achieved through several methods.

One approach is the direct electrophilic bromination of the indole nucleus. Halogenation of indole derivatives frequently occurs at the C-5 position. beilstein-archives.org Reagents like N-Bromosuccinimide (NBS) are often used for such transformations. acs.org However, the reactivity of the indole ring, particularly at the C-3 position, must be considered. Electrophilic attack often favors the C-3 position, so if this position is not blocked, a mixture of products can result. youtube.com

An alternative and often more controlled method is to start with a precursor that already contains the bromine atom in the desired position. For instance, a patented method for preparing 5-bromoindole involves a multi-step process starting from indole, which is first sulfonated, then acetylated, followed by bromination and subsequent hydrolysis to yield the target 5-bromoindole. google.com Another strategy involves synthesizing the indole ring from a brominated aniline (B41778) derivative, as seen in the synthesis of 5-bromo-1H-indole-3-carboxaldehyde from 4-bromo-2-methyl-aniline. google.com This pre-functionalization strategy avoids potential issues with regioselectivity during the bromination of the intact indole ring.

Piperazine is a widely used building block in pharmaceuticals. nih.gov Its synthesis can be achieved through various routes. Industrial preparation often involves the pyrolysis of monoethanolamine hydrohalide. google.com

For laboratory-scale synthesis, numerous methods exist. One approach involves the reaction of an ester with ethylenediamine (B42938) to form a dehydropiperazinone intermediate, which is then reduced using agents like lithium aluminum hydride (LiAlH₄) to yield the piperazine derivative. google.com More modern and simplified one-pot procedures have also been developed, which can proceed from a protonated piperazine without the need for protecting groups, often using heterogeneous catalysis. nih.gov For creating substituted piperazines, protocols involving the ring-opening of activated aziridines with aminoethanol have proven effective for generating chiral building blocks. acs.org The choice of method depends on the desired scale and whether specific substituents are required on the piperazine ring.

C-3 Functionalization of the Indole Ring

The C-3 position of the indole ring is highly nucleophilic and is the preferred site for electrophilic substitution. chemtube3d.com This reactivity is exploited to attach the piperazine moiety to the indole scaffold.

The Mannich reaction is a classic and highly effective method for the aminoalkylation of an acidic proton located adjacent to a carbonyl group, or in this case, the active C-3 proton of an indole. libretexts.org Indole is a particularly active substrate for this reaction. libretexts.orgchemtube3d.com

The reaction involves the condensation of a non-enolizable aldehyde (typically formaldehyde), a primary or secondary amine (piperazine in this case), and the active hydrogen compound (5-bromoindole). The process begins with the formation of an iminium ion from formaldehyde and piperazine. The nucleophilic C-3 position of 5-bromoindole then attacks this electrophilic iminium ion, forming the C-C bond and yielding the final product, this compound. libretexts.org This reaction is a powerful tool for forging the final link between the two core heterocyclic structures. mdpi.comnih.gov

Alternative Electrophilic Substitution at the Indole C-3 Position

The introduction of the piperazin-1-ylmethyl moiety at the C-3 position of 5-bromoindole is most commonly achieved through the Mannich reaction. This versatile one-pot, three-component condensation reaction involves the reaction of an active hydrogen-containing compound (5-bromoindole), an aldehyde (typically formaldehyde), and a secondary amine (piperazine).

The mechanism of the Mannich reaction commences with the formation of an Eschenmoser's salt-like iminium ion from the reaction of formaldehyde and piperazine. The electron-rich C-3 position of the 5-bromoindole then acts as a nucleophile, attacking the iminium ion to form the desired 3-(piperazin-1-ylmethyl) substituent. nih.gov

While the classic Mannich reaction is a staple, alternative electrophilic substitution methods can also be employed to generate similar structures. One such approach involves the reaction of 5-bromoindole with pre-formed bis(piperazin-1-yl)methane in the presence of an acid catalyst. Another variation includes the use of N,N'-carbonyldipiperazine, which can react with 5-bromoindole under specific conditions to yield the target compound.

Furthermore, the use of other electrophilic piperazine synthons can be explored. For instance, reacting 5-bromoindole with 1-(chloromethyl)piperazine in the presence of a Lewis acid could potentially lead to the desired product, although this method may be complicated by competing N-alkylation of the indole ring.

N-Alkylation Strategies on the Indole and Piperazine Rings

Once the core structure of this compound is assembled, further diversification can be achieved through N-alkylation at both the indole N-1 position and the piperazine N-4 position.

Alkylation at the Indole N-1 Position

The nitrogen atom of the indole ring can be readily alkylated to introduce a variety of functional groups. This is typically achieved by deprotonating the indole N-H with a suitable base, followed by reaction with an alkylating agent.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. For instance, the use of NaH in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a widely adopted method for achieving complete deprotonation and subsequent alkylation. mdpi.com

A variety of alkylating agents can be employed, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl tosylates. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

A study on the N-alkylation of a similar compound, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole, demonstrated that refluxing with a desired halide in the presence of anhydrous potassium carbonate in 1,4-dioxane (B91453) for 5 hours afforded the N-substituted indole derivatives. nih.gov

Functionalization of the Piperazine Nitrogen Atoms

The secondary amine in the piperazine ring of this compound provides a reactive handle for further functionalization. This allows for the introduction of a wide array of substituents, which can significantly modulate the compound's properties.

Standard methods for the functionalization of the piperazine nitrogen include:

N-Alkylation: Similar to the indole N-alkylation, the piperazine nitrogen can be alkylated using various alkyl halides in the presence of a base. For example, the reaction of 3-((4-methylpiperazin-1-yl)methyl)-5-bromo-1H-indole with an alkyl halide would lead to a quaternary ammonium (B1175870) salt.

N-Arylation: The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds and can be used to introduce aryl groups onto the piperazine nitrogen. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

N-Acylation: The piperazine nitrogen can be readily acylated using acid chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form amides.

Reductive Amination: This method involves the reaction of the piperazine nitrogen with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield N-alkylated products.

A study on related 3-(3-(piperazin-1-yl)propyl)indoles highlighted the development of versatile synthetic strategies to incorporate various functional groups, demonstrating the feasibility of modifying the piperazine moiety. nih.gov

Optimization of Reaction Conditions and Yields for Academic Scale Synthesis

For the efficient synthesis of this compound and its analogs on an academic scale, careful optimization of reaction conditions is crucial to maximize yields and minimize side products.

Solvent Selection and Temperature Control

The choice of solvent can have a profound impact on the outcome of the synthetic steps. For the Mannich reaction, polar protic solvents like ethanol (B145695) or methanol (B129727) are often employed as they can facilitate the formation of the iminium ion intermediate. nih.gov In some cases, aprotic solvents like DMF or acetonitrile (B52724) can also be effective.

Temperature control is also critical. For instance, in a process for preparing the related compound 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole, the reaction temperature was carefully maintained below 50°C during a reduction step to ensure the desired product formation and minimize degradation. google.com For N-alkylation reactions, temperatures can range from room temperature to reflux, depending on the reactivity of the alkylating agent and the substrate.

Reaction StepSolvent SystemTypical Temperature RangeObserved Effect
Mannich ReactionEthanol/MethanolRoom Temperature to RefluxGood for iminium ion formation and solubility of reactants. nih.gov
N-Alkylation (Indole)DMF/THF0°C to Room TemperatureFacilitates deprotonation with strong bases like NaH. mdpi.com
N-Alkylation (Indole)Acetonitrile45°CEffective with milder bases like K2CO3. mdpi.com
Reduction Step (Analog)Toluene/Diethyl ether< 50°CControlled temperature prevents side reactions. google.com

Catalyst Systems for Specific Transformations

The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in many of the synthetic transformations involved.

For the Mannich reaction, while it can proceed without a catalyst, acidic or basic catalysts can accelerate the reaction. For instance, the use of a catalytic amount of a Brønsted acid can facilitate the formation of the iminium ion.

In N-arylation reactions of the piperazine ring, the choice of the palladium catalyst and the phosphine ligand is critical. Different ligand systems can offer varying levels of reactivity and selectivity for different substrates.

For electrophilic substitution reactions on the indole ring, Lewis acids can be employed. However, their use must be carefully controlled to avoid unwanted side reactions. Recent research has also explored the use of iodine as a mild and effective catalyst for certain electrophilic substitutions on indoles. nih.gov

TransformationCatalyst SystemRole of CatalystReference/Analogy
Mannich ReactionBrønsted Acid (e.g., HCl)Accelerates iminium ion formation.General Principle
N-Arylation (Piperazine)Pd(OAc)2 / Phosphine LigandCatalyzes C-N bond formation.Buchwald-Hartwig Amination
Electrophilic Substitution (Indole)Iodine (I2)Mild Lewis acid catalyst. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound and its analogues requires precise control over both the arrangement of atoms in three-dimensional space (stereochemistry) and the specific position of chemical reactions on the indole and piperazine scaffolds (regioselectivity). Achieving this control is paramount for producing specific, biologically active isomers.

Regioselectivity in Indole Functionalization

The functionalization of the indole ring is a key aspect of the synthesis. While the target compound involves substitution at the C3 position, other positions on the indole nucleus, such as N1 and C4, can also be reactive. Controlling where substituents are added is a significant challenge in indole chemistry.

One strategy to achieve high regioselectivity for C4-functionalization of the indole ring involves using a directing group, such as an aldehyde, in combination with a ruthenium catalyst. nih.gov This approach allows for the specific modification of the C4 position, which is typically less reactive than the C3 position. nih.gov For the synthesis of 3-substituted indoles, multicomponent reactions (MCRs) offer a green and regioselective approach. nih.gov For instance, a one-pot reaction involving indoles, nitroketene S,S-acetals, diamines, and 3-formylchromones in the presence of indium triflate can yield complex 3-substituted indole derivatives. nih.gov The regioselectivity of such reactions can be confirmed through methods like density functional theory (DFT). nih.gov

In the context of synthesizing pyrazole (B372694) analogues, which are also five-membered nitrogen-containing heterocycles, the choice of solvent and catalyst plays a crucial role in determining the regiochemical outcome. The condensation of 1,3-dicarbonyl compounds with arylhydrazines to form substituted pyrazoles shows significantly improved regioselectivity when conducted in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) compared to protic solvents like ethanol. organic-chemistry.org This principle of solvent-influenced regioselectivity is a key consideration in heterocyclic synthesis.

Table 1: Influence of Solvents on Regioselectivity in Pyrazole Synthesis

Solvent TypeExample SolventRegioselectivity OutcomeReference
Aprotic DipolarN,N-dimethylacetamide (DMAc)Significantly improved regioselectivity organic-chemistry.org
ProticEthanol, Acetic AcidLower regioselectivity organic-chemistry.org

Furthermore, post-synthesis modification of a heterocyclic core can be a powerful tool for achieving specific substitution patterns. For instance, in the synthesis of 1-aryl-3-CF3-1H-pyrazoles, iodination reactions can be directed to either the C4 or C5 position with high regioselectivity by choosing the appropriate reagents. nih.gov Treatment with n-BuLi followed by iodine leads exclusively to the 5-iodo derivative, whereas using ceric ammonium nitrate (B79036) (CAN) with iodine affords the 4-iodo isomer. nih.gov These C-H activation and functionalization strategies are vital for creating a diversity of substituted indole analogues.

Stereochemical Control in the Synthesis of Analogues

When the piperazine or a similar heterocyclic moiety is introduced, or when the indole side chain is constructed, new stereocenters can be created. Controlling the absolute configuration of these centers is crucial.

A common strategy for achieving stereochemical control is through the use of chiral auxiliaries. In the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, which are close structural analogues of the target compound, racemic mixtures of the indole-piperidine core can be resolved by N-alkylation with a chiral reagent. nih.gov For example, using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide as a chiral auxiliary allows for the separation of diastereomers. nih.govmdpi.com These separated diastereomers can then be further processed to yield the pure (R) and (S) enantiomers of the final product. nih.govmdpi.com The absolute configuration of these enantiomers is often confirmed using single-crystal X-ray crystallography. nih.gov

Another approach involves starting the synthesis with a chiral building block. The synthesis of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole derivatives, for example, begins with a multistep synthesis from 4-bromo aniline, incorporating a chiral pyrrolidine (B122466) element to ensure the desired stereochemistry in the final products. iajps.com

In the synthesis of substituted piperidin-4-ols, a modular and stereoselective approach has been developed using a gold-catalyzed cyclization followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This one-pot sequence demonstrates excellent diastereoselectivity in the ring formation step. nih.gov

Table 2: Methods for Stereochemical Control in the Synthesis of Indole Analogues

MethodDescriptionExample ApplicationReference
Chiral AuxiliaryN-alkylation of a racemic amine with a chiral reagent to form separable diastereomers.Synthesis of (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives using (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide. nih.govmdpi.com
Chiral Pool SynthesisIncorporating a readily available chiral molecule into the synthetic route.Synthesis of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole. iajps.com
Catalytic Asymmetric SynthesisUse of a chiral catalyst to favor the formation of one enantiomer or diastereomer.Gold-catalyzed cyclization for the diastereoselective synthesis of piperidin-4-ols. nih.gov

In some cases, the reaction conditions can lead to the formation of diastereomeric pairs without significant selectivity. For instance, in the synthesis of certain 2'-amino analogues of 5-bromo-1-methoxyspirobrassinol methyl ether, both cis and trans diastereoisomers were isolated in approximately a 1:1 ratio. beilstein-archives.org The separation and characterization of these isomers were achieved using techniques like NMR spectroscopy by integrating well-resolved proton signals. beilstein-archives.org This highlights the importance of robust analytical and purification methods when stereocontrol is not fully achieved during the reaction itself.

Structure Activity Relationship Sar Studies of 5 Bromo 3 Piperazin 1 Ylmethyl 1h Indole Derivatives

Influence of the 5-Bromo Substitution on Biological Activity and Selectivity

The presence of a bromine atom at the C-5 position of the indole (B1671886) nucleus has been shown to significantly influence the biological activity of various indole derivatives. Bromination of natural compounds is often associated with increased biological activity beilstein-archives.org. In the context of indole phytoalexin derivatives, the introduction of bromine at the C-5 position has led to a partial increase in antiproliferative activities on leukemic cells when compared to their non-brominated counterparts beilstein-archives.org.

For instance, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, exhibits a better pharmacological profile than the natural, non-brominated brassinin, with slower clearance beilstein-archives.org. This improved pharmacokinetic property can contribute to enhanced in vivo efficacy. Furthermore, 5-bromobrassinin has demonstrated the ability to induce tumor regressions in combination with other agents beilstein-archives.org.

In the context of 3-substituted-1H-imidazol-5-yl-1H-indoles, a 5-bromo substituent was incorporated into analogues that were investigated for their activity against methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. The synthesis of 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole demonstrates the chemical feasibility of incorporating this halogen at the 5-position while exploring other structural modifications nih.gov.

Structural Requirements and Variabilities of the Piperazin-1-ylmethyl Moiety

The piperazin-1-ylmethyl moiety is a common feature in many biologically active compounds and its structural characteristics play a pivotal role in determining the pharmacological profile of the parent molecule.

N-substitution on the piperazine (B1678402) ring is a widely explored strategy to modulate the affinity and selectivity of ligands for their biological targets. Studies on various heterocyclic analogues have shown that the N-substitution on the piperazine ring can accommodate a range of substituted indole rings nih.gov. This versatility allows for the fine-tuning of pharmacological properties. For example, in a series of dopamine (B1211576) D3 receptor ligands, N-substitution on the piperazine with various substituted indole rings was well-tolerated and maintained high affinity and selectivity nih.gov.

The nature of the substituent on the distal nitrogen of the piperazine ring can have a significant impact on biological activity. For instance, in a series of 3,5-diarylisoxazoline derivatives, the substituents on the NH group of the piperazine ring had an obvious influence on their anti-inflammatory and anticancer activities nih.gov. This suggests that the steric and electronic properties of the N-substituent are crucial for interaction with the target protein.

Furthermore, the basicity of the piperazine nitrogens can be important for receptor interactions. While one might expect the basicity to be critical for forming hydrogen bonds or ionic interactions, some studies have shown that a loss of basicity at the piperazine nitrogen does not negatively impact affinity for D2/D3 receptors, suggesting that this particular interaction may not be essential for binding in all cases nih.gov.

Impact of Piperazine N-Substitution on Biological Activity
Parent ScaffoldN-SubstituentObserved EffectReference
5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-olVarious substituted indole ringsMaintained high affinity and selectivity for D3 dopamine receptors. nih.gov
3,5-DiarylisoxazolinesVarious substituents on the NH groupObvious influence on anti-inflammatory and anticancer activities. nih.gov

The linker connecting the indole core and the piperazine ring is another critical determinant of biological activity. The length and flexibility of this linker can influence the molecule's ability to adopt the optimal conformation for binding to its target.

In the context of PROTACs (PROteolysis TArgeting Chimeras), the linker length is pivotal for the formation of an efficient ternary complex and for modulating activity nih.gov. While not directly studying 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole, this research highlights the general importance of the linker. A linear aliphatic chain is often used to position the two ends of the molecule at a variable distance nih.gov.

Studies on dopamine D3 receptor ligands have also shown that the heterocyclic ring (in this case, indole) does not need to be directly connected to the piperazine ring to maintain high affinity and selectivity nih.gov. The inclusion of an amide or a methylene linker between the piperazine and the heterocyclic moiety was well-tolerated, with some of the most potent compounds featuring an amide linker nih.gov. This indicates that a certain degree of separation and specific chemical nature of the linker can be beneficial.

The presence of certain functional groups within the linker, such as a carbonyl moiety, can affect the physicochemical properties of the piperazine ring, such as its pKa. The distance of such groups from the basic nitrogen of the piperazine can modulate this effect nih.gov.

Impact of Indole Ring Substitutions Beyond the 5-Position

While the 5-bromo substitution is a key feature, modifications at other positions of the indole ring can also significantly impact the biological activity of the resulting compounds.

The N-1 position of the indole ring is a common site for substitution to explore SAR. In a series of indole-6-carboxylate ester derivatives, methylation at the N-1 position was a feature of compounds evaluated as receptor tyrosine kinase inhibitors nih.gov. The synthesis of these compounds demonstrates the chemical accessibility of the N-1 position for modification.

For dopamine D3 receptor ligands, protection of the 5-bromoindole (B119039) with a triisopropylsilyl group at the N-1 position was a key step in the synthesis of more complex molecules, indicating that this position can be readily functionalized nih.gov.

Substitutions at other carbon atoms of the indole ring have been explored to develop novel bioactive compounds. For instance, the development of 2-substituted N-piperidinyl indoles has led to the discovery of potent nociceptin opioid receptor ligands nih.gov. These studies have shown that substitution at the C-2 position versus the C-3 position on the indole moiety affects the intrinsic activity and opioid receptor selectivity nih.gov.

In the context of 5-HT6 receptor antagonists, a series of 3-(difluoromethyl)-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives were designed and synthesized. This work highlights the exploration of substitutions at the C-3 and C-4 positions, in addition to the N-1 position nih.gov.

The C-6 position has also been a target for modification. The synthesis of 6-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole showcases the exploration of halogen substitution at this position in the search for new antimicrobial agents nih.gov. Furthermore, new derivatives of indole-6-carboxylate esters have been evaluated for their anti-proliferation activity nih.gov.

The C-7 position of the indole ring, while historically more challenging to functionalize, has become more accessible through modern synthetic methods. Transition-metal-catalyzed site-selective C-7 functionalization has emerged as a valuable tool for creating carbon-carbon and carbon-heteroatom bonds at this position rsc.org.

Summary of Indole Ring Substitutions and Their Effects
Position of SubstitutionType of Substituent/ModificationResulting Biological Activity/ObservationReference
N-1MethylFeature in receptor tyrosine kinase inhibitors. nih.gov
C-2Various substituentsAffects intrinsic activity and selectivity of nociceptin opioid receptor ligands. nih.gov
C-4Piperazin-1-ylCore structure for potent 5-HT6 receptor antagonists. nih.gov
C-6BromoExplored in the development of antimicrobial agents. nih.gov
C-7Various functional groupsAccessible through transition-metal-catalyzed functionalization for diversification. rsc.org

Exploration of Bioisosteric Replacements

In the optimization of the lead compound, this compound, bioisosteric replacements of its key structural motifs have been explored to modulate its physicochemical properties, biological activity, and pharmacokinetic profile. Bioisosterism is a widely used strategy in medicinal chemistry for the rational design of new drugs by modifying a known lead compound. nih.gov This approach involves the substitution of atoms or groups with other atoms or groups that have similar steric, electronic, or conformational properties, with the aim of enhancing desired pharmacological attributes while minimizing undesirable effects.

Isosteric Replacements for the Bromine Atom

The bromine atom at the 5-position of the indole ring is a critical substituent that can influence the compound's lipophilicity, metabolic stability, and interaction with its biological target. Isosteric replacements for the bromine atom are investigated to fine-tune these properties. Common isosteres for halogens in drug design include other halogens, small alkyl groups, and cyano groups.

The structure-activity relationship (SAR) concerning the 5-position of the indole ring in related compounds suggests that the nature of the substituent at this position significantly impacts biological activity. For instance, in a series of related indole derivatives, the substitution pattern on the indole nucleus was found to be a key determinant of activity. While specific data for this compound is not extensively available in the public domain, general principles of halogen bioisosterism can be applied.

Original Group Bioisosteric Replacement Potential Impact on Properties
Bromine (Br)Chlorine (Cl)Smaller size, slightly less lipophilic, may alter binding interactions.
Fluorine (F)Smallest halogen, highly electronegative, can form strong bonds and may enhance metabolic stability and binding affinity through hydrogen bond interactions.
Methyl (CH₃)Similar size to bromine, can increase lipophilicity and may introduce favorable van der Waals interactions.
Cyano (CN)Can act as a hydrogen bond acceptor and may introduce polar interactions, affecting solubility and binding.
Trifluoromethyl (CF₃)Electron-withdrawing group, can significantly alter electronic properties and increase lipophilicity and metabolic stability.

This table presents potential bioisosteric replacements for the bromine atom and their generally expected effects based on established medicinal chemistry principles.

Bioisosteric Analogues of the Indole and Piperazine Rings

Bioisosteric replacement of the core heterocyclic rings, the indole and piperazine moieties, represents a more significant structural modification aimed at exploring new chemical space, improving properties, and identifying novel intellectual property.

Indole Ring Bioisosteres:

The indole nucleus is a common scaffold in many biologically active compounds. researchgate.net Its bioisosteric replacement can lead to derivatives with altered electronic distribution, hydrogen bonding capacity, and metabolic profiles. Common bioisosteres for the indole ring include other bicyclic heteroaromatic systems.

Original Ring Bioisosteric Replacement Rationale and Potential Advantages
IndoleBenzofuranReplacement of the indole NH with an oxygen atom. This removes a hydrogen bond donor, which can alter binding and solubility.
BenzothiopheneReplacement of the indole NH with a sulfur atom. This can impact the ring's electronic properties and lipophilicity.
Azaindole (e.g., 4-azaindole, 7-azaindole)Introduction of a nitrogen atom into the benzene portion of the indole ring. This can introduce a hydrogen bond acceptor, significantly altering solubility and binding interactions.
IndazoleIsomeric to indole, with a different arrangement of nitrogen atoms. This can lead to different hydrogen bonding patterns and receptor interactions.

This table outlines common bioisosteric replacements for the indole ring and the potential consequences of such modifications.

Piperazine Ring Bioisosteres:

The piperazine ring is a frequently used linker in drug discovery, valued for its ability to introduce a basic nitrogen atom, which is often crucial for activity and for improving aqueous solubility. nih.gov However, the piperazine moiety can also be associated with certain liabilities, such as off-target activities or metabolic instability. A variety of cyclic diamines and other nitrogen-containing rings have been investigated as piperazine bioisosteres.

Original Ring Bioisosteric Replacement Rationale and Potential Advantages
PiperazineHomopiperazine (1,4-diazepane)A seven-membered ring analogue that increases the distance between the nitrogen atoms and provides greater conformational flexibility.
Substituted Piperidines (e.g., 4-aminopiperidine)Can mimic the spatial arrangement of the piperazine nitrogens while offering different substitution patterns and physicochemical properties.
Diazabicycloalkanes (e.g., 2,5-diazabicyclo[2.2.1]heptane)Rigidified analogues that lock the conformation, which can lead to increased potency and selectivity if the constrained conformation is bioactive.
Spirocyclic diaminesOffer novel three-dimensional shapes and can improve properties such as solubility and metabolic stability.

This table details various bioisosteric replacements for the piperazine ring, highlighting the rationale behind their use in drug design.

Conformational Analysis and its Implications for SAR

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, it can also exist in boat or twist-boat conformations. The substituents on the nitrogen atoms can influence the preferred conformation and the rate of interconversion between different chair forms. For instance, N-substituted piperazines can exist as a mixture of conformers, and the specific conformation that is recognized by the receptor is the "bioactive conformation". frontiersin.org

The linker between the indole and piperazine rings, in this case, a methylene group, allows for considerable rotational freedom. The relative orientation of the indole and piperazine rings is therefore flexible. Computational modeling and techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to study the preferred conformations of these molecules in solution.

Understanding the conformational preferences of this compound derivatives and how they are influenced by structural modifications is therefore essential for rational drug design. By identifying the bioactive conformation, medicinal chemists can design new analogues that are pre-organized into this favorable geometry, potentially leading to compounds with enhanced potency and selectivity.

Molecular Targets and Mechanistic Elucidation of Action

Identification and Characterization of Putative Molecular Targets

The unique combination of a brominated indole (B1671886) ring and a piperazine (B1678402) moiety suggests potential interactions with various biological macromolecules.

Research into compounds structurally related to 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole indicates a propensity for binding to serotonin (B10506) and dopamine (B1211576) receptors, which are crucial in neurotransmission and are implicated in various neurological and psychiatric conditions.

The serotonin 5-HT6 receptor (5-HT6R) is a key target for cognitive enhancement and the treatment of diseases like Alzheimer's. nih.gov While direct binding data for this compound is not extensively published, studies on analogous compounds provide valuable insights. For instance, a series of N-arylsulfonylindoles revealed that substitution at the C-5 position of the indole ring can be detrimental to the affinity for the 5-HT6 receptor. mdpi.com This suggests that the bromine atom at the 5-position in the title compound likely influences its binding characteristics. Furthermore, derivatives of 1,3,5-triazine (B166579) featuring a piperazine moiety have demonstrated high affinity for the 5-HT6 receptor, highlighting the importance of the piperazine group in receptor interaction. nih.govmdpi.com

Similarly, the dopamine D2 and D3 receptors are significant targets in the treatment of psychosis and other neurological disorders. nih.govnih.gov The piperazine ring is a common pharmacophore in many potent D2/D3 receptor antagonists. nih.govelifesciences.org For example, certain 5-substituted indole derivatives with a piperazine moiety have shown high affinity for both D2 and D3 receptors. frontiersin.org

Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)Reference
C-5 Methoxy N-arylsulfonylindole analog5-HT6R160 mdpi.com
C-5 Fluoro N-arylsulfonylindole analog5-HT6R58 mdpi.com
5-substituted indole derivative with piperazineD2 Receptor30 frontiersin.org
5-substituted indole derivative with piperazineD3 Receptor2 frontiersin.org

This table presents data for analogs to infer potential activity.

The indole nucleus is a core structure in many compounds that inhibit various enzymes involved in inflammation and cancer.

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The indole structure is a well-established scaffold for COX inhibitors, with indomethacin (B1671933) being a classic example. mdpi.com While specific data for this compound is not available, the general class of indole derivatives has shown significant COX inhibitory activity. mdpi.com

The anti-apoptotic proteins Bcl-2 and Mcl-1 are critical targets in cancer therapy, as their overexpression contributes to tumor cell survival. nih.govnih.gov Indole-based compounds have been investigated as inhibitors of these proteins. nih.gov For instance, some novel Mcl-1 inhibitors incorporate a 3-substituted-1H-indole moiety. nih.gov The development of small molecule inhibitors targeting the BH3 binding groove of Bcl-2 family proteins is an active area of research. nih.govnih.gov

There is currently a lack of specific published data on the inhibitory activity of this compound against 5-lipoxygenase (5-LOX) and epidermal growth factor receptor (EGFR).

Enzyme TargetCompound ClassObserved ActivityReference
COX-1/COX-2Indole derivativesInhibition mdpi.com
Mcl-13-substituted-1H-indole derivativesInhibition (Ki = 24 nM for an analog) nih.gov
Bcl-2Indole-coumarin hybridsInhibition sigmaaldrich.com

This table presents data for related compound classes to infer potential activity.

Elucidation of Signaling Pathways and Cellular Mechanisms

Understanding how a compound modulates signaling pathways provides a broader context for its biological effects.

Inflammatory processes are mediated by a complex network of cytokines and signaling molecules. Piperazine derivatives have been shown to modulate neuroinflammatory pathways. One study demonstrated that certain piperazine derivatives could attenuate neuroinflammation by affecting the NF-κB/TNF-α/COX-2 pathway. researchgate.net This suggests that this compound, by virtue of its piperazine moiety, may have the potential to modulate the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α). Additionally, indole derivatives have been engineered to release nitric oxide (NO), a key signaling molecule in inflammation. mdpi.com The inhibition of cyclooxygenase enzymes by indole compounds would also lead to a reduction in prostaglandin (B15479496) E2 (PGE2) synthesis. However, direct evidence for the modulation of Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) by this specific compound is not yet established.

The indole nucleus and piperazine derivatives have been associated with antioxidant activities. Several studies have reported the free radical scavenging properties of various piperazine compounds. researchgate.netnih.govresearchgate.net For example, some piperazine derivatives have shown scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. researchgate.netnih.gov Similarly, certain indole compounds have demonstrated the ability to inhibit lipid peroxidation, a key process in oxidative cell damage. peerj.com These findings suggest that this compound may possess antioxidant properties through mechanisms such as direct free radical scavenging and prevention of lipid peroxidation.

Antioxidant ActivityCompound ClassMethodResultReference
Free Radical ScavengingPiperazine derivativesDPPH assayScavenging activity observed researchgate.netnih.gov
Lipid Peroxidation InhibitionIndolizine derivativesIn vitro assayReduction in lipid peroxidation peerj.com

This table presents data for related compound classes to infer potential antioxidant mechanisms.

Antimicrobial Mechanisms

While specific studies on the direct effects of this compound on (p)ppGpp synthetases/hydrolases, FtsZ proteins, and pyruvate (B1213749) kinases are not extensively documented, the broader class of indole derivatives has demonstrated significant antimicrobial properties. nih.govnih.gov Bromo-substituted indoles, in particular, have shown notable antibacterial and antifungal activities. nih.govresearchgate.net

One of the key antimicrobial strategies of indole compounds involves the disruption of bacterial cell membrane integrity. nih.gov This can lead to membrane depolarization and permeabilization, ultimately causing bacterial cell death. Furthermore, indole derivatives have been shown to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. nih.govpsu.edunih.gov The mechanism of biofilm inhibition can involve the interference with quorum sensing, the cell-to-cell communication system that regulates collective behaviors in bacteria. nih.gov For instance, studies on other indole derivatives have shown significant inhibition of the expression of genes involved in quorum sensing, such as abaI and abaR in Acinetobacter baumannii. nih.gov

Although direct evidence is pending for this compound, the structural features of this compound, namely the bromo-indole core, suggest that it may share these antimicrobial mechanisms.

Anticancer Mechanisms

The anticancer potential of indole derivatives is a subject of intense research, with numerous compounds demonstrating efficacy against various cancer cell lines. mdpi.comnih.govnih.govjcchems.comresearchgate.net The mechanisms underlying their anticancer effects are diverse and often multi-targeted.

Microtubule Inhibition: One of the well-established anticancer mechanisms of certain indole derivatives is the inhibition of tubulin polymerization. nih.govmdpi.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). mdpi.comresearchgate.netnih.gov The indole nucleus is a key pharmacophore in many natural and synthetic tubulin inhibitors. nih.govmdpi.com

Apoptosis Induction: Beyond microtubule disruption, indole derivatives can induce apoptosis through various other pathways. nih.gov Studies on related 5-bromoindole (B119039) derivatives have shown that they can trigger apoptosis in cancer cells. nih.gov This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the key executioners of apoptosis.

While direct studies on this compound are needed for confirmation, its structural similarity to other anticancer indoles suggests that it may exert its effects through similar mechanisms.

Neuroprotective Mechanisms

The piperazine-containing indole scaffold is a promising framework for the development of neuroprotective agents. mdpi.comnih.govmdpi.comresearchgate.net Research in this area has often focused on neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

Microglia Polarization: Neuroinflammation, often mediated by microglia, plays a significant role in the progression of neurodegenerative disorders. Microglia can exist in different activation states, or phenotypes, with the M1 phenotype being pro-inflammatory and the M2 phenotype being anti-inflammatory and neuroprotective. A series of novel indole and indazole-piperazine pyrimidine (B1678525) derivatives have been shown to inhibit the M1 phenotype polarization of microglia and promote the M2 phenotype. nih.gov This modulation of microglia polarization can lead to a reduction in the release of pro-inflammatory mediators and an increase in neuroprotective factors. nih.gov

Amelioration of OGD/R-induced damage: Oxygen-glucose deprivation/reperfusion (OGD/R) is a common in vitro model to study the cellular damage that occurs during ischemic stroke. One study found that novel indole and indazole-piperazine pyrimidine derivatives displayed a significant cytoprotective effect against OGD/R-induced damage in BV2 microglia cells. nih.gov This suggests a potential role in protecting neuronal cells from ischemic injury. While these findings are for related compounds, they highlight a potential neuroprotective mechanism for this compound.

Preclinical Pharmacological Characterization of Mechanisms

The elucidation of the precise mechanisms of action of this compound requires rigorous preclinical evaluation using both in vitro and in vivo models.

In Vitro Mechanistic Studies in Cell Culture Models

In vitro studies are fundamental for characterizing the molecular interactions and cellular effects of a compound. For this compound, a comprehensive in vitro evaluation would involve a battery of assays.

Antimicrobial Mechanistic Assays:

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays: To determine the potency against a panel of pathogenic bacteria and fungi. wjpsonline.comnih.gov

Biofilm Inhibition Assays: To assess the ability to prevent biofilm formation and eradicate established biofilms. nih.gov

Membrane Permeability and Depolarization Assays: To investigate the effects on bacterial cell membrane integrity. nih.gov

Anticancer Mechanistic Assays:

Cytotoxicity Assays: Using a panel of human cancer cell lines to determine the IC50 values. pensoft.net

Tubulin Polymerization Assays: To directly measure the inhibitory effect on tubulin assembly. mdpi.comresearchgate.net

Cell Cycle Analysis: By flow cytometry to determine the phase of cell cycle arrest.

Apoptosis Assays: Such as Annexin V/PI staining to quantify apoptotic cells.

Neuroprotective Mechanistic Assays:

Microglia Culture Models: Treating microglia with inflammatory stimuli (e.g., LPS) in the presence of the compound to assess its effect on the expression of M1 and M2 markers. nih.gov

OGD/R Models: Exposing neuronal or microglial cell cultures to oxygen-glucose deprivation followed by reoxygenation to evaluate the compound's protective effects. nih.gov

The table below summarizes key in vitro assays and the expected outcomes for a compound with the proposed mechanisms of action.

Assay Type Model System Parameter Measured Expected Outcome for Active Compound
Antimicrobial Bacterial/Fungal CulturesMIC/MBCLow µg/mL values
Bacterial CulturesBiofilm MassReduction in biofilm formation
Anticancer Cancer Cell LinesCell Viability (IC50)Low µM or nM values
Purified TubulinTubulin PolymerizationInhibition of polymerization
Cancer Cell LinesCell Cycle DistributionArrest in G2/M phase
Neuroprotective Microglia CulturesM1/M2 Marker ExpressionDecreased M1, Increased M2 markers
Neuronal/Microglial CulturesCell Viability post-OGD/RIncreased cell survival

In Vivo Mechanistic Studies in Animal Models

In vivo studies are crucial to validate the therapeutic potential and mechanistic hypotheses in a whole-organism context.

Neuroinflammation Models: To investigate the anti-neuroinflammatory effects, animal models of neuroinflammation, such as those induced by lipopolysaccharide (LPS) injection, can be used. nih.gov In such models, the administration of this compound would be expected to reduce the levels of pro-inflammatory cytokines in the brain. nih.gov

Anti-malarial and Anti-tubercular Models: The indole scaffold is present in many compounds with anti-malarial and anti-tubercular activity. nih.govnih.gov Therefore, evaluating this compound in animal models of malaria (e.g., Plasmodium berghei infected mice) and tuberculosis (e.g., Mycobacterium tuberculosis infected mice) would be a logical step. wjpsonline.comnih.govwjpsonline.com Efficacy in these models would be demonstrated by a reduction in parasite load or bacterial burden, respectively.

The table below outlines potential in vivo models and the key parameters to be assessed.

Model Animal Induction Method Key Parameters Measured
Neuroinflammation Mouse/RatLPS injectionBrain pro-inflammatory cytokine levels
Malaria MousePlasmodium berghei infectionParasitemia, survival rate
Tuberculosis MouseMycobacterium tuberculosis infectionBacterial load in lungs/spleen, survival rate

Computational and Theoretical Studies in Support of Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in virtual screening and for understanding the molecular basis of a ligand's activity.

The indole (B1671886) and piperazine (B1678402) moieties present in 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole are common scaffolds in compounds targeting a variety of proteins. Docking simulations for derivatives with these core structures have identified several potential protein targets.

For instance, indole-piperazine derivatives have been successfully docked into the orthosteric site of the Dopamine (B1211576) D2 receptor. nih.gov In these simulations, the indole ring typically occupies a deep hydrophobic sub-pocket. nih.gov Another significant target for this class of compounds is the Serotonin (B10506) Transporter (SERT). nih.gov Docking studies show that indole-piperazine ligands can fit within the S1 binding site of SERT. nih.gov Furthermore, given that some 5-bromoindole (B119039) derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, this protein also represents a putative target. researchgate.net The reliability of such docking procedures is often validated by redocking a known co-crystallized ligand into the protein's active site and ensuring the computational pose is close to the experimental one, often measured by a low root-mean-square deviation (RMSD) value. researchgate.net

Table 1: Potential Protein Targets and Docking Insights for the Indole-Piperazine Scaffold
Potential Protein TargetKey Binding SiteExample from Analogous CompoundsReference
Dopamine D2 ReceptorOrthosteric Site (hydrophobic sub-pocket)Indole moiety occupies deep pocket, piperazine interacts with key acidic residue. nih.gov
Serotonin Transporter (SERT)S1 Binding SitePiperazine N-1 establishes ionic and π–cation interactions. nih.gov
EGFR Tyrosine KinaseKinase Domain5-bromoindole derivatives show favorable binding free energy. researchgate.net
Monoamine Oxidase A (MAO-A)Active SiteIndole-piperazine derivatives evaluated for affinity. nih.gov

The analysis of docking poses reveals specific molecular interactions that stabilize the ligand-receptor complex. For indole-piperazine compounds docked in the D2 receptor, a crucial interaction often involves a coulombic (ionic) interaction between the protonated piperazine nitrogen and the acidic residue Asp114. nih.gov The indole ring, meanwhile, engages in aromatic and hydrophobic interactions with residues such as Cys118, Phe198, and Trp386. nih.gov

In the case of the Serotonin Transporter, simulations show the piperazine nitrogen can form both an ionic bond with Asp98 and a π–cation interaction with the aromatic ring of Tyr176. nih.gov The indole portion of the molecule can further stabilize the binding through aromatic interactions with residues like Tyr176 and Phe341. nih.gov For other targets, such as EGFR kinase, hydrogen bonds and pi-stacked interactions are critical for binding affinity. researchgate.netfrontiersin.org These detailed interaction maps are invaluable for optimizing lead compounds to enhance their potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Both 2D and 3D QSAR models are widely developed for series of indole derivatives to understand the structural requirements for their biological activities. tandfonline.commdpi.com

2D QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atom types or functional groups. tandfonline.comnih.gov Methods like Genetic Function Approximation with Multiple Linear Regression (GFA-MLR) are employed to select the most relevant descriptors and build a predictive model. tandfonline.com For indole derivatives, 2D QSAR models have been successfully used to predict anti-influenza and antiproliferative activities. tandfonline.comnih.gov

3D QSAR: These models require the 3D alignment of the molecules in a dataset and use 3D field-based descriptors. Common 3D QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). pharmacophorejournal.com CoMFA calculates steric and electrostatic fields, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.commdpi.com These methods generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity. mdpi.compharmacophorejournal.com Such studies on indole derivatives have provided insights for designing potent topoisomerase inhibitors and β3-adrenergic agonists. mdpi.compharmacophorejournal.com

Table 2: Common QSAR Methodologies Applied to Indole Derivatives
QSAR Model TypeCommon TechniquesKey Descriptors/Fields AnalyzedReference
2D QSARGFA-MLR, GFA-ANN, KPLSTopological, electronic, and physicochemical descriptors (e.g., AVP-0, SpMin1_Bhm, E1e). tandfonline.comnih.gov
3D QSARCoMFASteric and Electrostatic fields. tandfonline.compharmacophorejournal.com
3D QSARCoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields. mdpi.compharmacophorejournal.com

Once validated, QSAR models serve as powerful predictive tools. They can be used to estimate the biological activity (e.g., IC50 or pIC50) of newly designed compounds before they are synthesized, saving time and resources. nih.gov For a compound like this compound, a QSAR model built from a series of similar compounds could predict its potential activity against various targets. eurjchem.com

The statistical robustness of a QSAR model is critical and is assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²pred). nih.govpharmacophorejournal.com Models with high statistical significance can reliably guide the lead optimization process, suggesting specific substitutions on the indole ring or piperazine moiety to enhance activity or selectivity. nih.govpharmacophorejournal.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the fundamental electronic structure, geometry, and energetic properties of molecules. chemrxiv.orgjksus.org These calculations provide a deep understanding of a molecule's intrinsic properties that govern its reactivity and interactions.

For indole and its derivatives, DFT calculations have been used to benchmark and assess ground and excited state geometries, bond lengths, and spectral properties. chemrxiv.org Such studies can accurately predict observables like absorption spectra and analyze the effect of substitutions on the indole ring's electronic properties. chemrxiv.org For instance, calculations can determine the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. This information is crucial for understanding and predicting non-covalent interactions like hydrogen bonding. jksus.org For this compound, quantum calculations could determine its optimized 3D geometry, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are key indicators of its chemical reactivity. jksus.org

Table 3: Properties of Indole Derivatives Investigated by Quantum Chemical Calculations
Calculated PropertyMethodologySignificanceReference
Optimized Molecular GeometryDFT (e.g., B3LYP)Provides the most stable 3D conformation and precise bond lengths/angles. chemrxiv.org
Molecular Electrostatic Potential (MEP)DFTIdentifies nucleophilic and electrophilic sites, predicting interaction patterns. jksus.org
Frontier Molecular Orbitals (HOMO/LUMO)DFTIndicates chemical reactivity and the ability to donate or accept electrons. jksus.org
Vibrational FrequenciesDFTPredicts the infrared (IR) spectrum for structural characterization. jksus.org
Excited State EnergiesTD-DFTPredicts electronic absorption spectra (UV-Vis). chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with biological targets such as receptors or enzymes. These simulations are crucial for understanding how a ligand might bind to a protein's active site.

For example, MD simulations of other indole derivatives have been used to study their stability within the binding sites of serotonin receptors. nih.gov These studies revealed that the indole moiety often penetrates deep into hydrophobic pockets of the receptor. nih.gov In the case of this compound, MD simulations could be employed to:

Explore its preferred conformations in an aqueous environment.

Simulate its binding to a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts.

Assess the stability of the ligand-protein complex over time. A study on an indole triazole conjugate used MD simulations to analyze the dynamics and stability of its complex with Penicillin-Binding Protein 2a. mdpi.com

Virtual Screening and De Novo Design Approaches

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. For a scaffold like the indole-piperazine core, virtual screening could be used to explore variations of the structure to discover more potent or selective compounds. For instance, a virtual screening campaign was successfully used to identify novel indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase. nih.govacs.orgacs.orgnih.gov

De Novo Design: This approach involves designing a novel molecule from scratch or by modifying an existing scaffold to fit a target's binding site. Based on the structure of this compound, de novo design algorithms could suggest modifications to enhance its binding affinity or improve its pharmacokinetic properties. The design and synthesis of novel indole-piperazine derivatives have been reported as a strategy to develop new antibacterial agents. nih.gov

Future Research Directions and Translational Potential

Design of Novel Analogues with Enhanced Selectivity and Potency for Specific Molecular Targets

A primary avenue for future research lies in the rational design of novel analogues of 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole to achieve greater potency and selectivity for specific biological targets. The core structure is a versatile template that can be systematically modified. For instance, optimization of 3-(piperazinylmethyl) indole (B1671886) derivatives has previously led to the identification of potent antagonists for the 5-hydroxytryptamine-6 receptor (5-HT6R), a target for cognitive disorders. nih.gov Research has shown that substitutions on the indole nitrogen, such as with arylsulfonyl groups, can yield highly potent 5-HT6R ligands. nih.gov

Future work will involve:

Structure-Activity Relationship (SAR) Studies: Systematically altering the substitution pattern on both the indole and piperazine (B1678402) rings. This includes modifying the bromine at the C-5 position, which is known to influence the pharmacological profile, potentially by enhancing interactions with the target or by slowing metabolic clearance. beilstein-archives.org

Conformational Constraint: Introducing conformational rigidity into the piperazinylmethyl side chain can optimize activity and selectivity for specific receptors, such as serotonin (B10506) transporters or 5-HT receptors. mdpi.com

Isosteric Replacement: Replacing the piperazine ring with other heterocyclic systems to explore new chemical space and interactions with target proteins.

These efforts will be guided by target-based screening assays to evaluate the potency (e.g., IC₅₀ or Kᵢ values) and selectivity against a panel of related and unrelated biological targets.

Modification Strategy Rationale Potential Target Class Example from Literature
N1-Arylsulfonyl Substitution Enhance binding affinity and selectivity.G-Protein Coupled Receptors (GPCRs)5-HT₆ Receptor Antagonists nih.govnih.gov
C5-Halogenation Improve pharmacokinetic profile and target engagement.Various enzymes and receptors5-Bromobrassinin as an IDO inhibitor beilstein-archives.org
Side-Chain Rigidization Optimize orientation within the binding pocket for increased potency.Neurotransmitter Transporters, ReceptorsConformationally constrained tryptamine (B22526) derivatives mdpi.com
Piperazine Ring Modification Modulate physicochemical properties and explore new binding interactions.Kinases, CholinesterasesN-methyl-piperazine chalcones as MAO-B inhibitors researchgate.net

Development of Advanced Synthetic Strategies for Complex Derivatives

The creation of diverse and complex analogues of this compound necessitates the development and application of advanced synthetic methodologies. Traditional multi-step syntheses can be time-consuming and inefficient. Modern synthetic chemistry offers powerful tools to streamline the construction of complex molecular architectures.

Future synthetic research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times and improve yields for key steps, such as N-alkylation or cross-coupling reactions. For example, microwave irradiation has been successfully used for the methylenation of indole derivatives. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig coupling can be employed to introduce a wide variety of aryl, heteroaryl, or other functional groups at the bromine-substituted C-5 position, creating extensive libraries of derivatives for screening. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and reproducibility for the industrial production of lead compounds.

Asymmetric Synthesis: For derivatives with chiral centers, developing stereoselective synthetic routes is crucial, as different enantiomers often exhibit vastly different pharmacological activities and safety profiles. mdpi.com

These advanced strategies will enable the rapid and efficient generation of novel, highly functionalized indole-piperazine derivatives for biological evaluation. nih.goviajps.com

Integration of Omics Technologies for Systems-Level Mechanistic Understanding

To fully comprehend the therapeutic potential and possible toxicities of this compound derivatives, a systems-level understanding of their mechanism of action is essential. Omics technologies, which provide a global snapshot of molecular changes within a cell or organism, are powerful tools for this purpose. nih.govresearchgate.net

Future research will integrate:

Genomics and Transcriptomics (RNA-Seq): To identify gene expression changes induced by a compound, revealing the cellular pathways it modulates. This can help confirm on-target effects and uncover novel mechanisms or off-target activities. researchgate.net

Proteomics: To analyze changes in protein expression and post-translational modifications, providing a more direct link between the drug and its functional effect on cellular machinery. nih.govresearchgate.net

Metabolomics: To profile changes in small-molecule metabolites, offering insights into how a compound alters cellular metabolism and physiological state. researchgate.net

By combining these omics datasets, researchers can construct a comprehensive picture of a compound's biological impact, identify biomarkers for efficacy or toxicity, and generate new hypotheses for its therapeutic application. nih.govmaastrichtuniversity.nl This approach moves beyond single-target analysis to a more holistic understanding of a drug's effects. researchgate.net

Predictive Modeling and Artificial Intelligence in Drug Discovery for Indole-Piperazine Compounds

The traditional drug discovery process is notoriously long and expensive. nih.gov Predictive modeling and artificial intelligence (AI) are revolutionizing this landscape by enabling faster and more cost-effective identification and optimization of drug candidates. mdpi.com For the indole-piperazine class of compounds, AI can be a transformative tool.

Key applications include:

In Silico Screening: Using machine learning algorithms to screen virtual libraries of millions of indole-piperazine analogues against a specific target, prioritizing a smaller, more promising set of compounds for synthesis and testing. nih.govnih.gov

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues early in the discovery process, helping to eliminate candidates with poor pharmacokinetic or safety profiles before significant resources are invested. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures based on desired properties, such as high potency for a target and low predicted toxicity, potentially uncovering novel indole-piperazine scaffolds that a human chemist might not have conceived. dlapiper.com

Target Identification: AI can analyze vast biological datasets (genomics, proteomics, clinical data) to identify and validate novel biological targets for which indole-piperazine derivatives might be effective. nih.govmdpi.com

By integrating AI, the design-build-test-learn cycle in medicinal chemistry can be significantly accelerated, leading to the more efficient discovery of optimized drug candidates from the this compound family. mdpi.comyoutube.com

AI Application Objective Potential Impact
Virtual Screening Identify potent "hit" compounds from large virtual libraries.Reduces the number of compounds needing physical synthesis and testing. nih.govnih.gov
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Early deselection of compounds likely to fail in later stages. nih.gov
Generative Design Create novel molecules with optimized, multi-parameter properties.Expands chemical space and innovation in scaffold design. dlapiper.com
Target Identification Uncover new disease-associated proteins or pathways.Provides new therapeutic opportunities for the compound class. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

Complex multifactorial diseases, such as Alzheimer's disease and cancer, are often driven by multiple pathological pathways. nih.gov The traditional "one molecule, one target" paradigm is often insufficient for these conditions. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a desirable attribute. The Multi-Target-Directed Ligand (MTDL) approach involves rationally designing single molecules to modulate several targets simultaneously. nih.govresearchgate.net

The this compound scaffold is an excellent starting point for developing MTDLs due to the known diverse bioactivities of its components. researchgate.net For example, in the context of Alzheimer's disease, an MTDL could be designed to:

Inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine (B1216132) levels.

Inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) to reduce amyloid-β production. researchgate.net

Antagonize specific serotonin or dopamine (B1211576) receptors implicated in cognitive or behavioral symptoms.

Future research will focus on designing and synthesizing indole-piperazine derivatives that possess a balanced activity profile against a curated set of disease-relevant targets, aiming for a synergistic therapeutic effect that is superior to single-target agents or combination therapies. nih.govnih.gov

Rational Design of Targeted Delivery Systems based on Mechanistic Insights

Even a highly potent and selective drug can fail if it cannot reach its target site in the body at a sufficient concentration without causing unacceptable side effects. Rational design of drug delivery systems, often using nanotechnology, can overcome these hurdles. nih.gov

Based on the mechanistic understanding gained from omics and other studies, targeted delivery systems for this compound derivatives can be developed. For instance:

Liposomes and Polymeric Nanoparticles: Encapsulating the drug can protect it from degradation, control its release profile, and improve its solubility and bioavailability. nih.gov

Micellar Nanocomplexes: Self-assembling polymer systems can be used to carry hydrophobic drug molecules, enhancing their delivery. nih.gov

Targeted Nanocarriers: If a specific cell surface receptor is identified as being overexpressed on target cells (e.g., in a tumor), the surface of the nanocarrier can be decorated with ligands (e.g., antibodies, peptides) that bind to this receptor. This would concentrate the drug at the site of action, increasing efficacy and reducing systemic exposure and toxicity.

Future work in this area will involve formulating promising indole-piperazine compounds into various nanodelivery systems and evaluating their stability, release kinetics, and efficacy in relevant preclinical models. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-bromo-3-(piperazin-1-ylmethyl)-1H-indole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via a Mannich reaction , where 5-bromo-1H-indole reacts with piperazine derivatives and formaldehyde in glacial acetic acid. For example, describes a procedure yielding 80% using piperidine, formaldehyde, and acetic acid. Key optimization strategies include:
  • Solvent selection : Glacial acetic acid facilitates protonation of the indole nitrogen, enhancing reactivity.
  • Stoichiometric ratios : Maintaining a 1:1 molar ratio of indole, amine, and formaldehyde minimizes side reactions.
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) or direct precipitation improves purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation relies on multi-nuclear NMR spectroscopy (¹H, ¹³C) and mass spectrometry . For instance:
  • ¹H NMR : Peaks at δ 10.28 (indole NH) and δ 3.59 (CH₂ linker) confirm the Mannich adduct .
  • FAB-HRMS : A molecular ion peak at m/z 427.0757 [M+H]⁺ validates the molecular formula .
  • X-ray crystallography (where applicable) resolves bond angles and torsional strain, as seen in related indole derivatives .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

  • Methodological Answer : Impurities often arise from:
  • Incomplete substitution : Unreacted starting materials (e.g., residual piperidine) detected via TLC (Rf = 0.30 in ethyl acetate/hexane) .
  • Oxidative byproducts : Use of inert atmospheres (N₂/Ar) during reactions minimizes indole oxidation.
  • Purification : Sequential extraction (e.g., ethyl acetate/water) and column chromatography remove polar/non-polar impurities .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic regions. For example:
  • The bromine atom at C5 acts as a leaving group in Suzuki-Miyaura coupling (40% yield with N-Boc-2-pyrroleboronic acid) .
  • Molecular docking predicts binding affinities to biological targets (e.g., enzymes), leveraging the piperazine moiety’s flexibility for receptor interactions .

Q. What experimental design principles apply to optimizing reaction conditions for derivatives of this compound?

  • Methodological Answer : Factorial design (e.g., 2³ experiments) systematically tests variables:
  • Catalyst loading : CuI (1–5 mol%) in click chemistry reactions .
  • Temperature : 80–100°C for azide-alkyne cycloadditions.
  • Solvent polarity : PEG-400/DMF mixtures enhance solubility of hydrophobic intermediates .
    Statistical tools (ANOVA) identify significant factors affecting yield .

Q. How do structural modifications at the piperazine moiety influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:
  • N-substitution : Adding fluorophenyl groups (e.g., 4-fluorobenzene) increases lipophilicity and blood-brain barrier penetration .
  • Methylation : N-methylpiperazine derivatives (e.g., 5-(4-methylpiperazin-1-yl)-1H-indole) alter pharmacokinetics by reducing metabolic degradation .
  • Crystallographic data (e.g., CCDC-2191474) correlate steric bulk with target selectivity .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., NMR signal splitting) are addressed via:
  • Variable Temperature NMR : Distinguishes dynamic rotational isomerism in piperazine rings.
  • 2D-COSY/HSQC : Assigns overlapping signals in crowded regions (e.g., aromatic protons) .
  • Isotopic labeling : ¹⁵N/¹³C-enriched samples clarify ambiguous couplings .

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